Cas no 288-16-4 (Isothiazole)

Isothiazole 化学的及び物理的性質
名前と識別子
-
- 1,2-Thiazole
- Isothiazole
- AC1Q4XNB
- AG-E-93117
- CHEBI:35600
- iso-thiazole
- SBB012883
- SureCN393953
- SureCN5679
- 2-Azathiophene
- 1,2-Thiazol
- ZLTPDFXIESTBQG-UHFFFAOYSA-N
- Isothiazole, 97%
- 38FAO14250
- Isothiazole;1,2-thiazole
- BCP05147
- ABP001166
- STK688931
- LS21251
- ST4130190
- AB0052608
- C2382
- I0982
- Z4550
- ST24026745
- 601
- AS-0796
- MFCD00020818
- CS-D1732
- AMY42108
- A23322
- AKOS005137880
- CHEMBL2171712
- DTXSID90182980
- SB36396
- FT-0648927
- UNII-38FAO14250
- 288-16-4
- Q419746
- InChI=1/C3H3NS/c1-2-4-5-3-1/h1-3
- EN300-67277
- A819611
- J-017282
- DB-014834
- DTXCID30105471
- ALBB-028770
-
- MDL: MFCD00020818
- インチ: 1S/C3H3NS/c1-2-4-5-3-1/h1-3H
- InChIKey: ZLTPDFXIESTBQG-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C([H])=N1
計算された属性
- せいみつぶんしりょう: 84.99869
- どういたいしつりょう: 84.99862027g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 30.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Colorless to Yellow Liquid
- 密度みつど: 1.1566 (rough estimate)
- ふってん: 114°C(lit.)
- フラッシュポイント: -31.787℃
- 屈折率: 1.5280 to 1.5320
- PSA: 12.89
- 最大波長(λmax): 242(lit.)
Isothiazole セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H225-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG II
- 危険レベル:3
- 包装グループ:II
- ちょぞうじょうけん:-20 °C
Isothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-67277-0.1g |
1,2-thiazole |
288-16-4 | 95% | 0.1g |
$36.0 | 2023-02-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0982-200mg |
Isothiazole |
288-16-4 | 98.0%(GC) | 200mg |
¥150.0 | 2023-09-02 | |
Ambeed | A669391-5g |
Isothiazole |
288-16-4 | 98% | 5g |
$212.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I38410-250mg |
Isothiazole |
288-16-4 | 97% | 250mg |
¥149.0 | 2022-04-27 | |
eNovation Chemicals LLC | D514657-50g |
Isothiazole |
288-16-4 | 95% | 50g |
$4800 | 2024-05-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0982-200MG |
Isothiazole |
288-16-4 | >98.0%(GC) | 200mg |
¥190.00 | 2024-04-16 | |
Enamine | EN300-67277-2.5g |
1,2-thiazole |
288-16-4 | 95% | 2.5g |
$183.0 | 2023-02-13 | |
TRC | I917605-500mg |
Isothiazole |
288-16-4 | 500mg |
$ 161.00 | 2023-09-07 | ||
TRC | I917605-5g |
Isothiazole |
288-16-4 | 5g |
$ 1208.00 | 2023-09-07 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0304-1g |
Isothiazole |
288-16-4 | 96% | 1g |
¥682.03 | 2025-01-21 |
Isothiazole 関連文献
-
1. 613. Isothiazole: a new mononuclear heterocyclic systemA. Adams,R. Slack J. Chem. Soc. 1959 3061
-
2. 613. Isothiazole: a new mononuclear heterocyclic systemA. Adams,R. Slack J. Chem. Soc. 1959 3061
-
Anirban Bera,Prasanta Patra,Abulkalam Azad,Sk Asraf Ali,Susanta Kumar Manna,Amit Saha,Shubhankar Samanta New J. Chem. 2022 46 11685
-
4. One-step synthesis of 5-acylisothiazoles from furansJér?me Guillard,Christelle Lamazzi,Otto Meth-Cohn,Charles W. Rees,Andrew J. P. White,David J. Williams J. Chem. Soc. Perkin Trans. 1 2001 1304
-
K. Sandeep,Alla Siva Reddy,K. C. Kumara Swamy Org. Biomol. Chem. 2021 19 6871
-
6. Studies of heterocyclic compounds. Part 26. Synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehydeAlexander G. Briggs,Jerzy Czyzewski,David H. Reid J. Chem. Soc. Perkin Trans. 1 1979 2340
-
7. Conversion of pyrroles into bi-1,2,5-thiadiazoles: a new route to biheterocyclesXiao-Guang Duan,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1997 3189
-
8. Conversion of pyrroles into bi-1,2,5-thiadiazoles: a new route to biheterocyclesXiao-Guang Duan,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1997 3189
-
Rodislav V. Kaberdin,Vladimir I. Potkin Russ. Chem. Rev. 2002 71 673
-
10. Acid–base equilibria of substituted benzoic acids. Part IJ. M. Wilson,N. E. Gore,J. E. Sawbridge,F. Cardenas-Cruz J. Chem. Soc. B 1967 852
Isothiazoleに関する追加情報
Comprehensive Overview of Isothiazole (CAS No. 288-16-4): Properties, Applications, and Industry Insights
Isothiazole (CAS No. 288-16-4) is a heterocyclic organic compound featuring a five-membered ring containing nitrogen and sulfur atoms. This versatile scaffold has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique electronic properties and structural adaptability. The isothiazole ring serves as a privileged structure in medicinal chemistry, often incorporated into bioactive molecules targeting inflammation, microbial infections, and neurological disorders.
Recent studies highlight the growing demand for isothiazole derivatives in drug discovery, particularly as kinase inhibitors and antimicrobial agents. The compound's CAS registry number 288-16-4 remains a crucial identifier for researchers sourcing high-purity materials for synthetic applications. Analytical techniques like HPLC and NMR spectroscopy confirm the stability of the isothiazole core structure, which demonstrates remarkable resistance to metabolic degradation – a key advantage in pharmaceutical development.
In material science, 288-16-4 derivatives contribute to advanced polymer systems and organic semiconductors. The electron-withdrawing nature of the isothiazole moiety enhances charge transport properties in optoelectronic devices, aligning with global trends in renewable energy technologies. Manufacturers now offer custom isothiazole building blocks with various substitution patterns to support these emerging applications.
Environmental considerations surrounding isothiazole-containing compounds have prompted extensive biodegradability studies. Modern synthetic routes emphasize green chemistry principles, reducing hazardous byproducts while maintaining the CAS 288-16-4 core's structural integrity. Regulatory-compliant production methods ensure safe handling throughout the supply chain, addressing industry concerns about sustainable chemical manufacturing.
The global market for isothiazole intermediates reflects increasing investment in specialty chemicals, with particular growth in Asia-Pacific regions. Patent analysis reveals expanding intellectual property around 288-16-4 derivatives, especially in crop protection formulations and electronic materials. Research continues to uncover novel biological activities, positioning isothiazole scaffolds as valuable tools for addressing contemporary health and technology challenges.
288-16-4 (Isothiazole) 関連製品
- 288-16-4(Isothiazole)
- 64527-28-2(isothiazol-4-amine)
- 693-97-0(5-methyl-1,2-thiazole)
- 61006-10-8(5-Isothiazolethiol)
- 289-86-1(1,2-Thiazin-1-ium(8CI,9CI))
- 271-61-4(2,1-Benzisothiazole)
- 2939-06-2(Isothiazolium,2-methyl-, iodide (1:1))
- 272-16-2(1,2-Benzisothiazole)
- 3912-37-6(1,2-thiazole-4-carbonitrile)
- 28060-48-2(4-Piperidinol,1,2,5-trimethyl-5-(4-morpholinylmethyl)-4-phenyl-, 4-(4-nitrobenzoate),hydrochloride (1:2))
